molecular formula C16H26O2 B12693272 2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate CAS No. 93777-37-8

2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate

Cat. No.: B12693272
CAS No.: 93777-37-8
M. Wt: 250.38 g/mol
InChI Key: OBIBNWKUEMBPDF-UHFFFAOYSA-N
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Description

2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate is an organic compound known for its unique structure and properties. It is commonly used in various industrial applications due to its stability and reactivity. The compound features a bicyclic structure with a trimethyl group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate typically involves the esterification of 2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propanol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous mixing of reactants and catalysts under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydroxide in an aqueous medium for hydrolysis reactions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or alcohols depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate involves its interaction with various molecular targets. The compound can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding alcohol and acetic acid. This hydrolysis reaction is crucial for its biological activity and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Bornyl acetate: Similar in structure but differs in the position of the acetate group.

    Isobornyl acetate: Another structural isomer with different physical and chemical properties.

    Bornyl isovalerate: Similar bicyclic structure but with an isovalerate group instead of an acetate group.

Uniqueness

2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate is unique due to its specific bicyclic structure and the presence of a trimethyl group, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in various industrial and research applications.

Properties

CAS No.

93777-37-8

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

[2-methyl-3-(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)propyl] acetate

InChI

InChI=1S/C16H26O2/c1-11(10-18-12(2)17)8-14-9-13-6-7-16(14,5)15(13,3)4/h9,11,13H,6-8,10H2,1-5H3

InChI Key

OBIBNWKUEMBPDF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2CCC1(C2(C)C)C)COC(=O)C

Origin of Product

United States

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